4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine

Crystallography Solid-State Chemistry Polymorphism

Researchers developing kinase inhibitors face synthetic bottlenecks from scaffolds lacking orthogonal handles. This 2-aminopyrimidine building block resolves this: - Dual reactive sites: C4-Cl for SNAr/cross-coupling; C6-piperidinyl for binding interactions-reducing synthetic steps. - Distinct H-bonding vs. morpholino analog enables controlled solid-state studies for pre-formulation. - ≥95% purity ensures batch-to-batch reproducibility in biological assays. Sourced with full QA for reliable R&D.

Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
CAS No. 104637-64-1
Cat. No. B033649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
CAS104637-64-1
Molecular FormulaC9H13ClN4
Molecular Weight212.68 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C9H13ClN4/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13)
InChIKeyXXWWICKWOHZSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine: Chemical Identity and Procurement


4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine (CAS 104637-64-1) is a heterocyclic building block of the 2-aminopyrimidine class, characterized by a chloro substituent at the 4-position and a piperidin-1-yl group at the 6-position . Its molecular formula is C₉H₁₃ClN₄, with a molecular weight of 212.68 g/mol . This scaffold serves as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1].

1

2‑aminopyrimidine scaffold with 4‑chloro and 6‑piperidin‑1‑yl handles

2

Chloro substituent enables further SNAr or cross‑coupling diversification

3

May support kinase inhibitor library synthesis and conjugate chemistry

Structural and Functional Distinctions from Generic Analogs


In the 2-aminopyrimidine series, substitution pattern dictates solid-state behavior, reactivity, and downstream biological profile. The presence of the piperidin-1-yl moiety at the 6-position, as opposed to morpholino or pyrrolidino analogs, directly influences crystal packing and hydrogen-bonding networks, which can affect solubility and formulation characteristics [1]. Furthermore, the retained chloro group at the 4-position provides a critical synthetic handle for further diversification via nucleophilic aromatic substitution or cross-coupling reactions, a feature absent in fully substituted analogs . Therefore, interchange with closely related compounds like 4-chloro-6-morpholin-1-yl-pyrimidin-2-ylamine or 4,6-dichloro-2-pyrimidinamine is not chemically or functionally equivalent.

Target
Piperidino analog (this compound)
Centrosymmetric hydrogen‑bonded aggregates; distinct solid‑state packing
Substitute risk
Morpholino analog
Different hydrogen‑bond motif alters solubility and crystal behavior, limiting direct replacement
Target
Piperidine‑bearing scaffold
Pre‑installed piperidine for conjugate synthesis without extra steps
Substitute risk
4,6‑Dichloro‑2‑pyrimidinamine
Lacks the piperidine moiety; cannot access the same conjugate space directly

Quantitative Differentiation from Closest Analogs


Solid-State Structural Divergence

The crystal structure of 4-chloro-6-piperidin-1-yl-pyrimidin-2-ylamine (II) is isomorphous with the Z'=2 polymorph (Ib) of its morpholino analog, 2-amino-4-chloro-6-morpholinopyrimidine (I) [1]. Both crystallize in space group P2₁/c with Z'=2, but the piperidino derivative forms a distinct hydrogen-bonded centrosymmetric four-molecule aggregate containing three R₂²(8) rings, differing from the complex chain motif observed in the morpholino analog [1]. This indicates that replacing the morpholine oxygen with a methylene group alters supramolecular assembly.

Solid‑state divergence
Head‑to‑head
Piperidino (II): centrosymmetric tetramer, three R₂²(8) rings
Morpholino (Ib): chain motif, mixed R₂²(8)/R₄⁴(18) rings
Hydrogen‑bond network may shift solubility and stability
Isomorphous crystals, distinct supramolecular assembly
Crystallography Solid-State Chemistry Polymorphism

Commercial Purity Benchmarking

Among commercially available suppliers, AKSci provides 4-chloro-6-piperidin-1-yl-pyrimidin-2-ylamine with a minimum purity specification of 95% . This quantitative purity guarantee serves as a procurement baseline, ensuring consistency in synthetic applications where impurities could compromise reaction yields or lead to off-target effects in biological assays. While other vendors list the compound, explicit purity specifications are not uniformly disclosed, making this a verifiable point of differentiation for quality-conscious buyers.

Purity specification
Data to verify
≥95% minimum (AKSci Cat. 8014AC)
Specification to review for batch consistency
Other suppliers may not disclose purity
Chemical Synthesis Quality Control Procurement

Synthetic Versatility for Anticancer Conjugates

4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine serves as a key building block in the synthesis of conjugates such as 12k, which exhibited IC₅₀ values of 5.85 μM (MDA-MB-231 breast cancer), 7.87 μM (HepG2 liver cancer), 6.41 μM (A549 lung cancer), and 10.43 μM (PC-3 prostate cancer) [1]. This functionalization potential distinguishes it from simpler analogs like 4,6-dichloro-2-pyrimidinamine, which lacks the piperidine moiety and thus cannot directly access the same conjugate space without additional synthetic steps.

Conjugate activity profile
Class‑level inference
Derivative 12k IC₅₀: 5.85 μM (MDA‑MB‑231), 7.87 μM (HepG2), 6.41 μM (A549), 10.43 μM (PC‑3)
Supports synthetic pathway context
Derivative endpoint, not direct compound activity
Medicinal Chemistry Kinase Inhibition Conjugate Synthesis

High-Value Application Scenarios


Solid-State Formulation and Crystal Engineering

Researchers investigating the impact of hydrogen-bonding networks on solubility and stability can utilize this compound as a model system. Its well-characterized isomorphism with the morpholino analog, yet distinct hydrogen-bonding motif [1], provides a controlled pair for comparative solid-state studies. This is particularly relevant for pre-formulation development where polymorphic behavior and crystal engineering are critical.

Medicinal Chemistry and Kinase Inhibitor Libraries

The compound serves as a versatile intermediate for generating conjugate libraries with demonstrated anticancer activity [1]. Its 4-chloro group allows for further functionalization via SNAr or cross-coupling, while the piperidine moiety can engage in additional binding interactions. This dual functional handle reduces the number of synthetic steps required to access diverse chemotypes compared to starting from simpler pyrimidine scaffolds.

Quality-Controlled Procurement for Reproducibility

For laboratories requiring consistent and reliable starting materials, sourcing from vendors with explicit purity specifications (e.g., ≥95% from AKSci) [1] minimizes the risk of batch-to-batch variability. This is essential for ensuring reproducibility in both chemical synthesis and biological assays, where impurities can confound results.

Application
Selection Property
Validation Focus
Solid‑state & crystal engineering
Isomorphous but distinct hydrogen‑bond motif
Solubility and stability comparison with morpholino analog
Kinase inhibitor library synthesis
Dual chloro/piperidine handles for diversification
Conjugate formation and SAR expansion feasibility
Reproducible procurement
Defined purity specification (≥95%)
Batch‑to‑batch consistency verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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